molecular formula C11H14ClNO2 B2628866 3-Chlorophenyl diethylcarbamate CAS No. 159390-33-7

3-Chlorophenyl diethylcarbamate

Cat. No. B2628866
M. Wt: 227.69
InChI Key: YJDXHGKOGQAIGG-UHFFFAOYSA-N
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Description

3-Chlorophenyl diethylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 .


Synthesis Analysis

The synthesis of compounds similar to 3-Chlorophenyl diethylcarbamate, such as dithiocarbamates, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . Another study describes a one-pot protocol to synthesize halobenzo[b]furans from O-aryl carbamates and alkynylsulfones .

Scientific Research Applications

Anticholinesterase Activity

3-Chlorophenyl diethylcarbamate has been explored for its anticholinesterase activity. This property makes it potentially useful in counteracting cholinergic problems associated with various diseases and in developing pretreatment compounds for organophosphate poisoning (Lieske et al., 1991).

Agricultural Applications

In agriculture, isopropyl N-(3-chlorophenyl) carbamate, a related compound, shows potential for preventing starch degradation in stored potato tubers (Khurana et al., 1985). Moreover, various carbamate insecticides have been observed to affect the degradation of herbicides in plants (Swanson & Swanson, 1968).

Nanotechnology in Agriculture

Carbendazim and tebuconazole, containing a chlorophenyl carbamate group, have been used in nanoformulations for fungal disease control in agriculture, offering benefits like modified release profiles and reduced environmental toxicity (Campos et al., 2015).

Environmental Remediation

Chlorophenols, including those related to 3-chlorophenyl carbamate, have been a target for removal from water using various methods due to their health and environmental risks. Studies have focused on using deep eutectic solvents and photocatalytic decomposition for their efficient removal (Adeyemi et al., 2020), (Singh et al., 2017).

Biosensing and Detection

Biosensors incorporating carbamate pesticides, including those with chlorophenyl groups, have been developed for detecting environmental pollutants like cyanide and atrazine (Besombes et al., 1995).

Molecular Imprinting

Surface molecularly imprinted microspheres have been used for the selective recognition of 3-chlorophenol from aqueous solutions, demonstrating potential for selective pollutant removal (Wang et al., 2011).

Future Directions

One study suggests a new application of zinc diethyldithiocarbamate for the synthesis of polyurethanes suitable for biomedical applications . Another study describes a one-pot protocol to synthesize halobenzo[b]furans from O-aryl carbamates and alkynylsulfones .

properties

IUPAC Name

(3-chlorophenyl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXHGKOGQAIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenyl diethylcarbamate

Synthesis routes and methods

Procedure details

To a solution of 3-chlorophenol (10 g; 78 mmol) in dry tetrahydrofuran (78 ml) under a nitrogen atmosphere was added sodium hydride (60% in oil) (6.22 g; 156 mmol) in small portions. The reaction was stirred at room temperature for 1 h and diethylcarbamic chloride (19.71 ml; 156 mmol) was slowly added and the reaction was stirred at room temperature for 21 h. The reaction was quenched with water, concentrated under reduced pressure, extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure. Purification by flash-chromatography on silica gel using a gradient of ethyl acetate (0-40%) in heptane furnished 9.86 g (56%) of 3-chlorophenyl diethylcarbamate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
19.71 mL
Type
reactant
Reaction Step Two

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